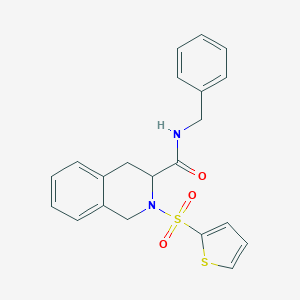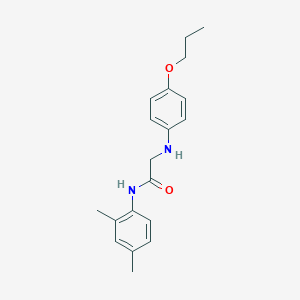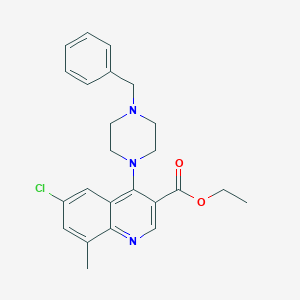
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential in various scientific research applications. It is a sulfonamide derivative that has shown promising results in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer and plays a critical role in tumor growth and survival. Inhibition of CA IX by 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide leads to a decrease in pH and an increase in hypoxia within the tumor microenvironment, which ultimately results in reduced tumor growth and improved efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase IX (CA IX). Inhibition of CA IX leads to a decrease in pH and an increase in hypoxia within the tumor microenvironment, which ultimately results in reduced tumor growth and improved efficacy of chemotherapy and radiation therapy. Additionally, 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which may further contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its potent inhibition of carbonic anhydrase IX (CA IX), which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
Future Directions
There are several future directions for the research of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX) based on the structure of this compound. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound in various types of cancer. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 2-oxo-1,3-benzoxathiole-5-sulfonamide. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline solid that is purified by recrystallization.
Scientific Research Applications
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential in the field of medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in many types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and improve the efficacy of chemotherapy and radiation therapy.
properties
Molecular Formula |
C13H8BrNO4S2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H8BrNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H |
InChI Key |
DLHYWOLMBWNXIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Br |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)